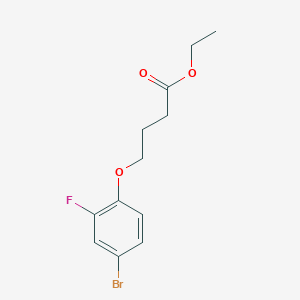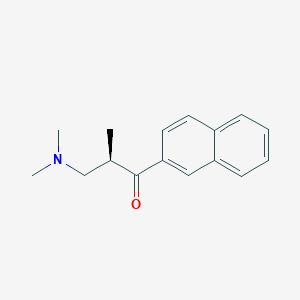![molecular formula C21H26FNO5S B12639235 1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(3-fluorobenzyl)amino]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12639235.png)
1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(3-fluorobenzyl)amino]-3-(4-methoxyphenoxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1,1-Dioxidotetrahydrotiofen-3-il)(3-fluorobencil)amino]-3-(4-metoxifenoxi)propan-2-ol es un compuesto orgánico complejo que ha despertado interés en varios campos científicos debido a sus propiedades estructurales únicas y aplicaciones potenciales. Este compuesto presenta una combinación de un grupo dioxidotetrahidrotiofenil, un grupo fluorobencilo y un grupo metoxifenoxi, lo que lo convierte en una molécula versátil para la investigación y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-[(1,1-Dioxidotetrahydrotiofen-3-il)(3-fluorobencil)amino]-3-(4-metoxifenoxi)propan-2-ol normalmente implica múltiples pasos, incluida la formación de compuestos intermedios. El proceso a menudo comienza con la preparación del grupo dioxidotetrahidrotiofenil, seguido de la introducción de los grupos fluorobencilo y metoxifenoxi a través de diversas reacciones químicas. Los reactivos comunes utilizados en estas reacciones incluyen compuestos halogenados, agentes reductores y catalizadores para facilitar la formación del producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores de flujo continuo, sistemas automatizados y estrictas medidas de control de calidad para monitorear el progreso de la reacción y la calidad del producto.
Análisis De Reacciones Químicas
Tipos de reacciones
1-[(1,1-Dioxidotetrahydrotiofen-3-il)(3-fluorobencil)amino]-3-(4-metoxifenoxi)propan-2-ol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes estados de oxidación, lo que puede alterar sus propiedades químicas y reactividad.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales dentro del compuesto, lo que puede conducir a nuevos derivados con diferentes propiedades.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro, lo que permite la síntesis de una amplia gama de derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se controlan cuidadosamente para lograr los resultados deseados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir diferentes formas oxidadas del compuesto, mientras que las reacciones de sustitución pueden producir una variedad de derivados con grupos funcionales modificados.
Aplicaciones Científicas De Investigación
1-[(1,1-Dioxidotetrahydrotiofen-3-il)(3-fluorobencil)amino]-3-(4-metoxifenoxi)propan-2-ol tiene varias aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas, lo que permite a los investigadores explorar nuevas reacciones químicas y vías.
Biología: En la investigación biológica, el compuesto se puede utilizar para estudiar sus efectos en varios sistemas biológicos, incluido su potencial como agente terapéutico.
Medicina: Las propiedades estructurales únicas del compuesto lo convierten en un candidato para el desarrollo de fármacos, particularmente en la búsqueda de nuevos tratamientos para diversas enfermedades.
Industria: En aplicaciones industriales, el compuesto se puede utilizar en el desarrollo de nuevos materiales, recubrimientos y otros productos que se benefician de sus propiedades químicas.
Mecanismo De Acción
El mecanismo de acción de 1-[(1,1-Dioxidotetrahydrotiofen-3-il)(3-fluorobencil)amino]-3-(4-metoxifenoxi)propan-2-ol implica su interacción con objetivos moleculares y vías específicas dentro de los sistemas biológicos. El compuesto puede unirse a ciertos receptores o enzimas, modulando su actividad y conduciendo a varios efectos fisiológicos. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Éteres de N-(1-(1,1-Dioxidotetrahydrotiofen-3-il)-3-metil-1H-pirazol-5-il)acetamida: Estos compuestos comparten un grupo dioxidotetrahidrotiofenil similar y se han estudiado por su potencial como activadores de los canales de potasio.
4-hidroxi-1-1-dioxidotetrahydrotiofen-3-il-glicina: Este compuesto también contiene el grupo dioxidotetrahidrotiofenil y se utiliza en la investigación neurológica.
Singularidad
1-[(1,1-Dioxidotetrahydrotiofen-3-il)(3-fluorobencil)amino]-3-(4-metoxifenoxi)propan-2-ol es único debido a su combinación de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales, ya que ofrece oportunidades para explorar nuevas reacciones químicas y desarrollar nuevos materiales y terapias.
Propiedades
Fórmula molecular |
C21H26FNO5S |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
1-[(1,1-dioxothiolan-3-yl)-[(3-fluorophenyl)methyl]amino]-3-(4-methoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C21H26FNO5S/c1-27-20-5-7-21(8-6-20)28-14-19(24)13-23(18-9-10-29(25,26)15-18)12-16-3-2-4-17(22)11-16/h2-8,11,18-19,24H,9-10,12-15H2,1H3 |
Clave InChI |
YBIFJVOZFCLFHN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OCC(CN(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-](/img/structure/B12639170.png)
![Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]-](/img/structure/B12639171.png)
![(R)-1,1-bis(3,5-bis(trifluoromethyl)phenyl)tetrahydropyrrolo[1,2-c]oxazol-3(1H)-one](/img/structure/B12639176.png)
![N-(4-chlorobenzyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12639177.png)

![N-[4-(methoxymethyl)cyclohexyl]cycloheptanamine](/img/structure/B12639185.png)



![1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-cyanophenyl)methyl]-](/img/structure/B12639208.png)
![5,11-dicyclopentyl-13-(2-methoxyphenyl)-8-sulfanylidene-3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-1,9-dicarbonitrile](/img/structure/B12639215.png)

![4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12639218.png)

